2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hcl
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Overview
Description
2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hydrochloride is a chemical compound that belongs to the class of tetrahydro-β-carbolines. This compound is known for its unique structure, which includes a pyridoindole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-methyltryptamine and formaldehyde in the presence of an acid catalyst. The reaction proceeds through a Pictet-Spengler cyclization to form the desired tetrahydro-β-carboline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydro-β-carboline to a more oxidized form, such as a β-carboline.
Reduction: Reduction reactions can further saturate the compound, potentially altering its biological activity.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substituent but may include the use of halogens, alkylating agents, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield β-carboline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for further biological studies.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hydrochloride involves its interaction with specific molecular targets. It has been shown to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-B]indole-3-carboxylic acid
- 2-Methyl-1,2,3,4-tetrahydro-β-carboline
- 2-(2-Chloroacetyl)-2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-B]indole-1-carboxylic acid methyl ester
Uniqueness
2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hydrochloride is unique due to its specific structure and the presence of the methyl group at the 2-position. This structural feature can influence its biological activity and make it distinct from other similar compounds .
Properties
Molecular Formula |
C12H15ClN2 |
---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14;/h2-5,13H,6-8H2,1H3;1H |
InChI Key |
HXAJXHRCNDSRML-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)NC3=CC=CC=C23.Cl |
Origin of Product |
United States |
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